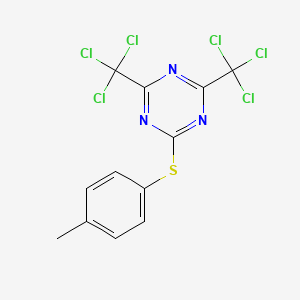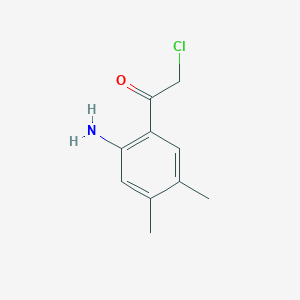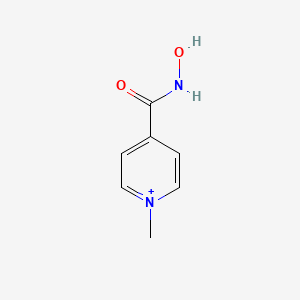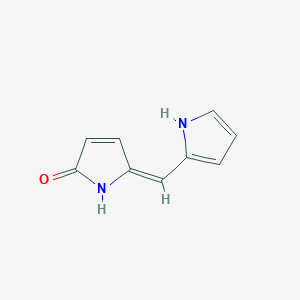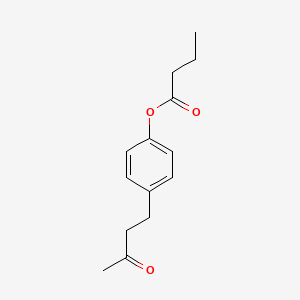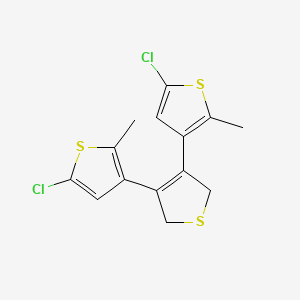
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two 5-chloro-2-methylthiophene groups attached to a 2,5-dihydrothiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylthiophene, which is a commercially available compound.
Formation of Intermediates: The intermediate compounds are formed through a series of reactions involving reagents such as N-chlorosuccinimide and acetic acid in benzene, followed by purification using column chromatography.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atoms in the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound’s properties may make it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene exerts its effects is not well-documented. its interactions with molecular targets and pathways would likely involve the thiophene rings and the chlorine atoms, which can participate in various chemical reactions and binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylthiophene: A simpler thiophene derivative with similar chemical properties.
5-Chlorothiophene-2-carbaldehyde: Another related compound with a different functional group.
Uniqueness
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene is unique due to its complex structure, which includes two 5-chloro-2-methylthiophene groups attached to a 2,5-dihydrothiophene core
Eigenschaften
CAS-Nummer |
528604-88-8 |
|---|---|
Molekularformel |
C14H12Cl2S3 |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
5-chloro-3-[4-(5-chloro-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene |
InChI |
InChI=1S/C14H12Cl2S3/c1-7-9(3-13(15)18-7)11-5-17-6-12(11)10-4-14(16)19-8(10)2/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
GRYATBHTJRJUFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)Cl)C2=C(CSC2)C3=C(SC(=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


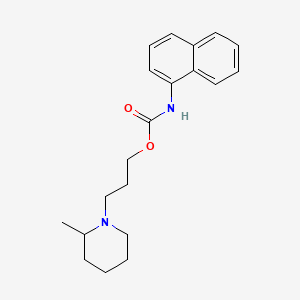
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
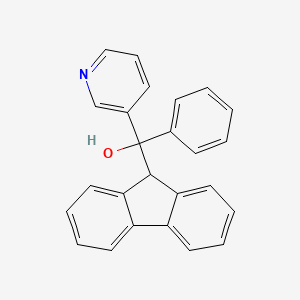
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
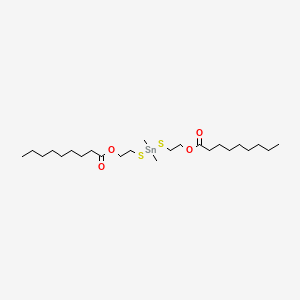

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
